molecular formula C14H18 B14670252 (Octa-1,3-dien-1-yl)benzene CAS No. 39491-69-5

(Octa-1,3-dien-1-yl)benzene

Cat. No.: B14670252
CAS No.: 39491-69-5
M. Wt: 186.29 g/mol
InChI Key: CSKGZTSLEAMHPS-UHFFFAOYSA-N
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Description

(Octa-1,3-dien-1-yl)benzene is an organic compound that features a benzene ring substituted with an octadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octa-1,3-dien-1-yl)benzene typically involves the reaction of benzene with an appropriate octadienyl halide under Friedel-Crafts alkylation conditions. Common reagents include aluminum chloride (AlCl₃) as a catalyst, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation processes, with optimizations for yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or chromatography might be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Octa-1,3-dien-1-yl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the double bonds into single bonds, resulting in a saturated alkylbenzene.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups (NO₂) can be introduced using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂ gas, Pd/C catalyst, room temperature or elevated temperatures.

    Substitution: HNO₃, H₂SO₄, controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated alkylbenzene.

    Substitution: Nitro-substituted benzene derivatives.

Scientific Research Applications

Chemistry

(Octa-1,3-dien-1-yl)benzene can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis and materials science.

Biology and Medicine

While specific applications in biology and medicine might be limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action for (Octa-1,3-dien-1-yl)benzene would depend on its specific application. In chemical reactions, the benzene ring and the octadienyl group can participate in various electrophilic and nucleophilic interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Styrene: Similar in having a vinyl group attached to a benzene ring, but lacks the extended octadienyl chain.

    Allylbenzene: Features an allyl group attached to benzene, shorter than the octadienyl group.

    Phenylbutadiene: Contains a butadiene chain attached to benzene, similar in having conjugated double bonds.

Uniqueness

(Octa-1,3-dien-1-yl)benzene is unique due to its longer octadienyl chain, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This extended chain can influence the compound’s physical properties, such as boiling point and solubility, and its reactivity in various chemical transformations.

Properties

CAS No.

39491-69-5

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

octa-1,3-dienylbenzene

InChI

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h5-13H,2-4H2,1H3

InChI Key

CSKGZTSLEAMHPS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC=CC1=CC=CC=C1

Origin of Product

United States

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